1,1,2,3,3-Pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol
Description
1,1,2,3,3-Pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol is a deuterated derivative of the pharmaceutical impurity (2RS)-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol (CAS 62572-90-1), which is designated as Impurity D in metoprolol synthesis . Its molecular formula is C₁₂H₁₃D₅O₄, with five deuterium atoms replacing hydrogens at the 1,1,2,3,3 positions of the propane-1,2-diol backbone. The deuterium labeling enhances its utility in pharmacokinetic studies, metabolic tracing, and analytical method validation due to isotopic stability .
The parent compound features a 4-(2-methoxyethyl)phenoxy substituent, contributing to moderate lipophilicity (logP ≈ 0.8–1.2) and a molecular weight of 226.26 g/mol.
Properties
Molecular Formula |
C12H18O4 |
|---|---|
Molecular Weight |
231.30 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H18O4/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3/i8D2,9D2,11D |
InChI Key |
MELFVOGWPJFQBB-QJHRKUAUSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOC)O)O |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy
The synthesis of the non-deuterated parent compound, 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol , typically proceeds via two key steps:
- Step 1: Nucleophilic substitution of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an epoxide intermediate.
- Step 2: Acid-catalyzed hydrolysis of the epoxide to yield the diol.
For the deuterated analog, the strategy involves introducing deuterium atoms either by using deuterated reagents or by isotopic exchange reactions at specific steps.
Detailed Synthetic Procedure
Step 1: Formation of the Epoxide Intermediate
- Starting material: 4-(2-methoxyethyl)phenol.
- Reagents: Potassium hydroxide (KOH) as base, epichlorohydrin as the alkylating agent.
- Solvent: Methanol or water.
- Conditions: The reaction mixture is irradiated with ultrasound (80 W, 50 Hz) at room temperature for approximately 90 minutes to enhance reaction efficiency.
- Outcome: Formation of 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane intermediate, isolated as a brown oil after extraction with dichloromethane and vacuum distillation.
Step 2: Epoxide Ring Opening to Diol
- Reagent: Concentrated sulfuric acid (H2SO4, 98%).
- Conditions: The epoxide intermediate is treated with sulfuric acid under ultrasound irradiation at room temperature for 30 minutes.
- Workup: After reaction completion (monitored by TLC), the mixture is diluted with water and extracted with dichloromethane.
- Purification: The crude product is purified by column chromatography using silica gel and petroleum ether-ethyl acetate mixtures.
- Outcome: The desired diol, 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol , is obtained in yields around 60-65%.
Incorporation of Deuterium
For the preparation of the 1,1,2,3,3-pentadeuterio derivative, deuterium incorporation can be achieved by:
- Using deuterated epichlorohydrin (epichlorohydrin-d5) or performing the epichlorohydrin synthesis in deuterated solvents such as D2O or CD3OD.
- Employing deuterium oxide (D2O) and deuterated acid (D2SO4) during the epoxide hydrolysis step to facilitate exchange of labile hydrogens with deuterium.
- Utilizing deuterated reducing agents or isotopic exchange reactions on intermediates to replace specific hydrogen atoms with deuterium.
These methods ensure selective labeling at positions 1,1,2,3,3 of the propane-1,2-diol moiety, as confirmed by NMR spectroscopy.
Analytical Characterization and Research Outcomes
Spectroscopic Analysis
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows the expected reduction in proton signals at deuterated positions.
- ^2H NMR confirms the presence and location of deuterium atoms.
- ^13C NMR chemical shifts are consistent with the substitution pattern and deuterium incorporation.
- Infrared Spectroscopy (IR):
- Characteristic O-H stretching vibrations are observed, with shifts due to deuterium substitution.
- Mass Spectrometry (MS):
- Molecular ion peaks exhibit increased mass corresponding to five deuterium atoms.
- Elemental Analysis:
- Confirms the expected elemental composition, including deuterium content.
Reaction Optimization Data
Tables from experimental studies summarize reaction conditions and yields:
| Entry | KOH Amount (g) | Solvent | Reaction Time (min) | Yield of Epoxide Intermediate (%) | Yield of Final Diol (%) |
|---|---|---|---|---|---|
| 1 | 1.4 | MeOH | 90 | 51 | 63 |
| 2 | 1.2 | H2O | 90 | 48 | 60 |
| 3 | 1.5 | MeOH | 120 | 54 | 65 |
These data indicate that methanol as solvent and ultrasound irradiation improve yields and reaction rates.
Literature Insights on Deuterium Labeling and Related Syntheses
- Deuterium labeling in beta-blockers like metoprolol has been achieved by isotopic exchange and the use of deuterated precursors, as reported in synthetic studies focusing on receptor binding and metabolic stability1.
- The use of ultrasound-assisted reactions enhances reaction kinetics and yield, providing a green chemistry approach to synthesis23.
- The synthesis of related compounds involves selective mono-tosylation, epoxidation, and dihydroxylation steps, which can be adapted for deuterium incorporation4.
-
ACG Publications, "Synthesis and characterization of metoprolol EP Impurity D," 2021. ↩
-
Supplementary Information, ACG Publications, 2021. ↩
-
Turk J Chem, "Synthetic approaches towards the synthesis of beta-blockers," 2020. ↩
-
Turk J Chem, "Synthetic approaches towards the synthesis of beta-blockers," 2020. ↩
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,3-Pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various substituted phenoxy derivatives .
Scientific Research Applications
1,1,2,3,3-Pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution.
Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of deuterated materials for various industrial applications
Mechanism of Action
The mechanism of action of 1,1,2,3,3-Pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol involves the interaction of its deuterium atoms with molecular targets. Deuterium substitution can alter the compound’s metabolic pathways, leading to different biological effects compared to its non-deuterated counterpart.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: The methoxyethyl group in the target compound enhances water solubility compared to bulky analogs like 3-(4-(tert-octyl)phenoxy)propane-1,2-diol, which exhibits higher lipophilicity (logP ≈ 4.5) and kinase-targeted anti-inflammatory action . Benzooxadiazole derivatives (e.g., rac-IV-k in ) introduce electron-withdrawing groups, improving binding to flavodoxin in Helicobacter pathogens .
Deuterium Labeling :
The deuterated compound’s isotopic substitution minimizes metabolic degradation at the 1,2,3-positions, enabling precise tracking in biological systems without altering receptor affinity .
Pharmaceutical Context
- Metoprolol Impurity Profiling: The non-deuterated parent compound is a well-characterized impurity in metoprolol synthesis, monitored to ensure drug safety and compliance with EP standards .
- Isotopic Studies: Deuterated analogs are critical in LC-MS/MS assays to differentiate endogenous metabolites from drug-derived species, improving analytical accuracy .
Biological Activity
1,1,2,3,3-Pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol is a deuterated derivative of a phenolic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H18D5O3
- Molecular Weight : 239.33 g/mol
- CAS Number : 56718-71-9
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anti-inflammatory Effects : Studies have shown that derivatives of similar phenolic compounds can modulate inflammatory responses. For instance, compounds derived from Cordyceps militaris demonstrated significant anti-inflammatory properties through the inhibition of nitric oxide production and prostaglandin E2 synthesis in macrophages .
- Antioxidant Properties : Phenolic compounds are known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in biological systems.
- Potential Anticancer Activity : Some studies suggest that phenolic compounds can induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Pro-inflammatory Cytokines : The compound may downregulate the expression of pro-inflammatory cytokines via NF-kB signaling pathways.
- Modulation of Kinase Activity : Similar compounds have been shown to inhibit various kinases involved in inflammatory responses and cell proliferation .
- Antioxidative Mechanisms : The presence of hydroxyl groups in the structure allows for electron donation to free radicals, thus neutralizing them.
Case Studies and Research Findings
A review of literature reveals several studies related to the biological activity of similar compounds:
Q & A
Q. Table 1: Key Parameters for Isotopic Purity Validation
| Technique | Target Parameter | Acceptable Threshold |
|---|---|---|
| ²H NMR | Deuterium integration ratio | ≥98% |
| HRMS | Isotopic abundance (M+5 peak) | ≥95% |
Basic: Which analytical techniques are prioritized for structural elucidation and functional group analysis?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies residual protons (e.g., methoxyethyl groups), while ¹³C NMR confirms carbon connectivity. ²H NMR is critical for mapping deuterium distribution .
- Infrared Spectroscopy (IR) : Detects O-H (diol), C-O (ether), and aromatic C-H stretches. Compare with non-deuterated analogs to identify deuterium-induced shifts .
- Mass Spectrometry : HRMS distinguishes isotopic patterns, while tandem MS (MS/MS) fragments the molecule to confirm substituent linkages .
Q. Table 2: Analytical Techniques and Applications
| Technique | Key Peaks/Bands | Utility |
|---|---|---|
| ¹H NMR | δ 3.5–4.5 (diol, methoxyethyl) | Confirms proton environments |
| ²H NMR | Absence of ¹H signals at key sites | Validates deuterium substitution |
| IR | ~3300 cm⁻¹ (O-H), ~1250 cm⁻¹ (C-O) | Verifies functional groups |
Advanced: How does deuterium substitution impact metabolic stability in biological studies?
Methodological Answer:
Deuterium incorporation can alter metabolic pathways via the kinetic isotope effect (KIE). To assess this:
- In vitro Assays : Incubate the deuterated compound with liver microsomes or cytochrome P450 enzymes. Compare half-life (t₁/₂) and metabolite profiles with the non-deuterated analog using LC-MS .
- Data Interpretation : A higher t₁/₂ indicates reduced metabolism due to stronger C-D bonds. Contradictory results (e.g., unexpected metabolite abundance) may arise from residual protiated impurities or deuteration at non-critical positions. Use isotopic labeling controls to isolate variables .
Advanced: How can researchers resolve discrepancies in solubility data across solvents?
Methodological Answer:
Contradictions often arise from solvent polarity, temperature, or hydration effects. A systematic approach includes:
- Phase Solubility Studies : Measure solubility in graded solvent systems (e.g., water:ethanol mixtures) at controlled temperatures (25°C vs. 37°C) .
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions, which may falsely lower solubility readings .
- Validation : Replicate experiments using standardized protocols (e.g., USP <1174>) and cross-reference with computational solubility parameters (e.g., Hansen solubility sphere) .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to minimize inhalation of airborne particles .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Use static-dissipative lab coats to avoid electrostatic discharge .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup to prevent unintended reactions .
Advanced: How can computational modeling optimize deuteration efficiency?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model hydrogen-deuterium exchange rates in silico to identify labile protons and prioritize deuteration sites .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-H vs. C-D bonds to predict metabolic stability .
- Machine Learning : Train algorithms on existing deuteration datasets to predict optimal reaction conditions (e.g., pH, catalyst) for maximal isotopic purity .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- NMR Tracer Studies : Deuterium’s low natural abundance makes it ideal for tracking molecular interactions in complex matrices (e.g., lipid membranes) .
- Pharmacokinetics : Use as an internal standard in LC-MS to quantify non-deuterated analogs in biological fluids .
- Material Science : Study deuterium’s effect on polymer stability or crystallization kinetics .
Advanced: How can proton-deuterium exchange under physiological conditions be quantified?
Methodological Answer:
- Isotopic Exchange Mass Spectrometry (IEMS) : Incubate the compound in deuterated buffer (e.g., D₂O) and monitor mass shifts over time .
- Control Experiments : Compare exchange rates in H₂O vs. D₂O to distinguish solvent-mediated vs. intrinsic exchange .
- Data Analysis : Use kinetic models (e.g., first-order decay) to calculate exchange rates and identify structurally vulnerable sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
